2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The imidazo[1,2-a]pyridine scaffold is known for its versatility and has been widely studied for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminomethylpyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. The carboxylic acid group can be introduced through subsequent functionalization reactions. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine-5-carboxylic acid derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting central nervous system disorders.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives:
Similar Compounds: Imidazo[1,2-a]pyridine-3-carboxylic acid, Imidazo[1,2-a]pyridine-6-carboxylic acid, Imidazo[1,2-a]pyridine-2-carboxylic acid.
Uniqueness: The presence of the aminomethyl group at the 2-position and the carboxylic acid group at the 5-position provides unique chemical properties and biological activities. This specific substitution pattern can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other imidazo[1,2-a]pyridine derivatives.
Properties
CAS No. |
2680530-62-3 |
---|---|
Molecular Formula |
C9H11Cl2N3O2 |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.